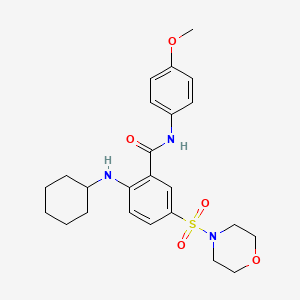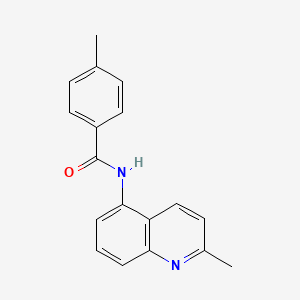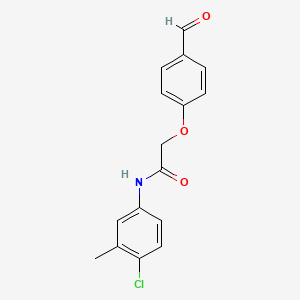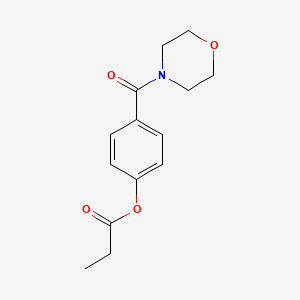
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has shown promising results in preclinical studies as an anti-cancer agent, and its potential for clinical use is currently being investigated.
Mécanisme D'action
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide targets protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer types, making it an attractive target for cancer therapy. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and survival. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its specificity for CK2 and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide. One potential direction is the investigation of its efficacy in combination therapy with other anti-cancer agents. Another direction is the development of more potent and selective CK2 inhibitors. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, is also an area of interest for future research.
Applications De Recherche Scientifique
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-31-20-9-7-19(8-10-20)26-24(28)22-17-21(33(29,30)27-13-15-32-16-14-27)11-12-23(22)25-18-5-3-2-4-6-18/h7-12,17-18,25H,2-6,13-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQHEEMKNIXURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4398604.png)
![2-[(4-methylphenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4398613.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398620.png)
![4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4398623.png)
![4-{[(3-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398631.png)
![N~2~-benzyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4398632.png)

![1-[4-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4398643.png)
![2-[2-(diethylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B4398659.png)
![N-cyclohexyl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398671.png)
![4-{4-[3-(8-quinolinyloxy)propoxy]phenyl}-2-butanone](/img/structure/B4398679.png)


![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398704.png)